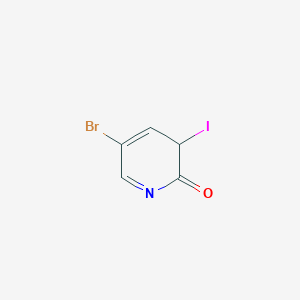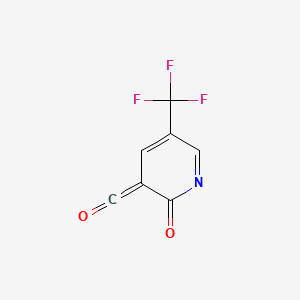![molecular formula C10H15FN2O5 B12359774 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. It is structurally similar to uridine but has modifications at the 2’ position of the ribose sugar, where a fluorine atom and a methyl group are attached. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.
Introduction of the fluorine atom: at the 2’ position, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation of the 2’ position: , which can be achieved using methyl iodide in the presence of a base.
Deprotection of the hydroxyl groups: to yield the final product.
Industrial Production Methods
Industrial production of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating agents: Diethylaminosulfur trifluoride (DAST) for introducing fluorine.
Methylating agents: Methyl iodide in the presence of a base for methylation.
Oxidizing agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated and methylated nucleoside analogs, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA and RNA synthesis and its potential as a molecular probe.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The fluorine atom and methyl group at the 2’ position can cause steric hindrance, leading to the termination of DNA or RNA chain elongation. This disruption of nucleic acid synthesis is the basis for its antiviral and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-uridine: Lacks the methyl group at the 2’ position.
2’-Deoxy-2’-methyl-uridine: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-methyl-uridine: Has both modifications but not at the 2’ position.
Uniqueness
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine is unique due to the simultaneous presence of both fluorine and methyl groups at the 2’ position of the ribose sugar. This dual modification enhances its stability and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H15FN2O5 |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
GXECGOKMGKRRKP-VPCXQMTMSA-N |
Isomerische SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O)F |
Kanonische SMILES |
CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359698.png)
![N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide](/img/structure/B12359707.png)
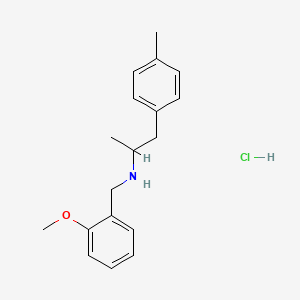
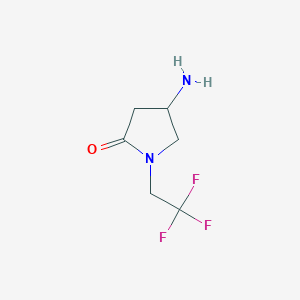

![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
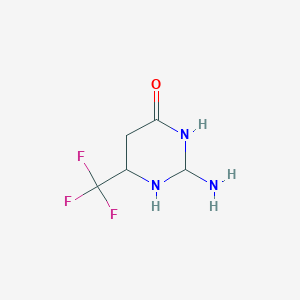
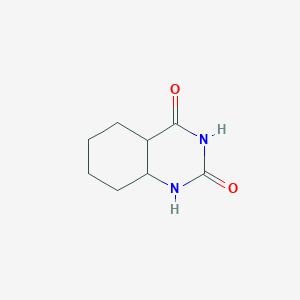

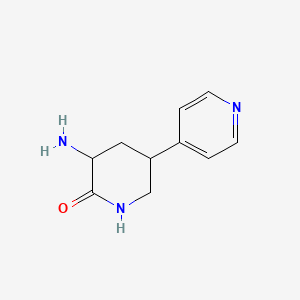
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)
